molecular formula C13H16N8O2S B4363404 4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4363404
M. Wt: 348.39 g/mol
InChI Key: MBCGJOOUJVMGRR-UHFFFAOYSA-N
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Description

4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazide with a nitrile under basic conditions.

    Thiol Group Introduction: The thiol group is introduced through the reaction of the triazole derivative with thiourea under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron powder, and other reducing agents.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole and triazole derivatives.

Scientific Research Applications

4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Processes: The compound is studied for its potential use as a catalyst or intermediate in various chemical reactions, enhancing the efficiency of industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
  • **4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both a nitro group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-3-[2-(4-nitropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O2S/c1-3-19-9(2)11(7-15-19)20-12(16-17-13(20)24)4-5-18-8-10(6-14-18)21(22)23/h6-8H,3-5H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCGJOOUJVMGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N2C(=NNC2=S)CCN3C=C(C=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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